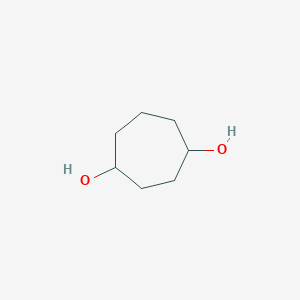

Cycloheptane-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

100948-92-3 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

cycloheptane-1,4-diol |

InChI |

InChI=1S/C7H14O2/c8-6-2-1-3-7(9)5-4-6/h6-9H,1-5H2 |

InChI Key |

ZXJWWZPUERUHLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC(C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of cycloheptane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane-1,4-diol is a cyclic alcohol containing a seven-membered ring with two hydroxyl groups at the 1 and 4 positions. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, this guide consolidates the available computed data, provides context through comparisons with related compounds, and presents a plausible synthetic approach. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis who are interested in the potential applications of this and similar scaffolds.

Physicochemical Properties

General and Computed Properties of this compound

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 100948-92-3 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 130.099379685 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Physical Properties of Cycloheptane (B1346806) (for comparison)

To provide some experimental context, the physical properties of the parent cycloalkane are presented.

| Property | Value | Source |

| Appearance | Colorless oily liquid | Wikipedia |

| Melting Point | -12 °C | Wikipedia |

| Boiling Point | 118.4 °C | Wikipedia |

| Density | 0.8110 g/cm³ | Wikipedia |

| Solubility in water | Negligible | Wikipedia |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible and common synthetic route would involve the reduction of the corresponding cycloheptane-1,4-dione.

Proposed Synthesis: Reduction of Cycloheptane-1,4-dione

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reaction:

C₇H₁₀O₂ (Cycloheptane-1,4-dione) + 2[H] → C₇H₁₄O₂ (this compound)

dot

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A General Procedure

-

Dissolution: Dissolve cycloheptane-1,4-dione in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reduction: Slowly add a molar excess (typically 2-3 equivalents) of sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) or a saturated ammonium (B1175870) chloride solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate, multiple times.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.

Reactivity

The reactivity of this compound is primarily dictated by the two hydroxyl groups. These can undergo typical alcohol reactions such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or under acidic conditions to form ethers.

-

Oxidation: Oxidation of the secondary alcohol groups to ketones.

-

Substitution: Conversion of the hydroxyl groups to leaving groups for subsequent nucleophilic substitution reactions.

Spectral Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the carbon atoms bearing the hydroxyl groups (CH-OH), which would likely appear as multiplets. The remaining methylene (B1212753) protons of the cycloheptane ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons attached to the hydroxyl groups, shifted downfield compared to the other methylene carbons in the ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups due to hydrogen bonding. A C-O stretching band would be expected around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (130.18 g/mol ). Fragmentation patterns would likely involve the loss of water and fragmentation of the cycloheptane ring.

Potential in Drug Discovery and Development

While there is no specific information on the biological activity of this compound, its structural motif as a diol on a seven-membered ring makes it an interesting scaffold for medicinal chemistry.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Cycloheptane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane (B1346806) rings are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. Their inherent flexibility presents a unique challenge in drug design and development, as the conformational preferences of substituted cycloheptanes can significantly influence their biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of cycloheptane-1,4-diol, a key representative of 1,4-disubstituted cycloheptanes. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information from theoretical studies on cycloheptane and its derivatives, alongside experimental data from analogous cyclic diols. This guide covers the synthesis, stereochemical considerations, and conformational analysis of both cis- and trans-cycloheptane-1,4-diol, offering valuable insights for researchers working with seven-membered ring systems.

Molecular Structure and Stereoisomerism

This compound exists as two diastereomers: cis-cycloheptane-1,4-diol and trans-cycloheptane-1,4-diol. The stereochemical relationship of the two hydroxyl groups dictates the overall symmetry and conformational behavior of the molecule.

-

cis-Cycloheptane-1,4-diol: In this isomer, the two hydroxyl groups are on the same face of the cycloheptane ring. The molecule possesses a plane of symmetry in its idealized planar representation, rendering it achiral.

-

trans-Cycloheptane-1,4-diol: In this isomer, the two hydroxyl groups are on opposite faces of the ring. The molecule has a C2 axis of symmetry in certain conformations but lacks a plane of symmetry, making it chiral. It exists as a pair of enantiomers, (1R,4R)-cycloheptane-1,4-diol and (1S,4S)-cycloheptane-1,4-diol.[1]

Conformational Analysis of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered ring of cycloheptane is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the twist-chair and twist-boat.[2][3]

Computational studies on cycloheptane and its derivatives have consistently shown that the twist-chair (TC) conformation is the most stable, with the chair (C) and boat (B) conformations representing higher energy transition states or less stable intermediates.[2][3] The twist-boat (TB) conformation is also a low-energy conformer, but generally slightly higher in energy than the twist-chair.

The energy landscape of cycloheptane is characterized by a series of low-energy barriers, allowing for rapid interconversion between different conformers through a process known as pseudorotation.

Conformational Preferences of this compound

The presence of hydroxyl substituents at the 1 and 4 positions influences the conformational equilibrium of the cycloheptane ring. The preferred conformations will seek to minimize steric interactions and maximize stabilizing interactions, such as intramolecular hydrogen bonding.

For both cis- and trans-cycloheptane-1,4-diol, the hydroxyl groups can occupy various pseudo-axial and pseudo-equatorial positions within the twist-chair and twist-boat conformations. The relative stability of these conformers is determined by a balance of factors including:

-

1,3- and 1,4-transannular steric strain: Repulsive interactions between substituents and hydrogens across the ring.

-

Torsional strain: Eclipsing interactions between substituents on adjacent carbons.

-

Intramolecular hydrogen bonding: The potential for a hydrogen bond between the two hydroxyl groups, which can significantly stabilize certain conformations.

Below is a diagram illustrating the general conformational equilibrium of a cycloheptane ring.

Data Presentation

Due to the lack of specific experimental or computational data for this compound in the available literature, the following tables provide representative data for analogous compounds to illustrate the expected values.

Table 1: Calculated Relative Energies of Cycloheptane Conformers (kcal/mol)

| Conformer | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.00 |

| Twist-Boat (TB) | 0.5 - 1.5 |

| Chair (C) | 1.5 - 2.5 |

| Boat (B) | 2.0 - 3.0 |

Note: These are generalized values for the parent cycloheptane ring based on various computational studies. The presence of substituents will alter these relative energies.

Table 2: Representative Bond Lengths and Angles for a Cycloheptane Ring

| Parameter | Typical Value |

| C-C Bond Length | 1.53 - 1.55 Å |

| C-O Bond Length | 1.42 - 1.44 Å |

| C-C-C Bond Angle | 114 - 118° |

| C-C-O Bond Angle | 108 - 112° |

Note: These values are typical for saturated seven-membered rings and may vary slightly depending on the specific conformation and the presence of substituents.

Table 3: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| 1H | H-C-OH | 3.5 - 4.0 |

| 1H | Ring CH2 | 1.2 - 2.0 |

| 1H | OH | 1.5 - 4.0 (variable, depends on solvent and concentration) |

| 13C | C-OH | 65 - 75 |

| 13C | Ring CH2 | 25 - 40 |

Note: These are estimated ranges based on data for other cycloalkanediols. Actual values will depend on the specific isomer (cis/trans), conformation, and solvent.

Experimental Protocols

Synthesis of cis- and trans-Cycloheptane-1,4-diol

A common and effective method for the synthesis of 1,4-diols is the reduction of the corresponding 1,4-dione. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent.

Proposed Synthetic Workflow:

Protocol for Stereoselective Reduction of Cycloheptane-1,4-dione:

-

Objective: To synthesize cis- and trans-cycloheptane-1,4-diol via stereoselective reduction of cycloheptane-1,4-dione.

-

Materials:

-

Cycloheptane-1,4-dione

-

For cis-diol: L-Selectride® (Lithium tri-sec-butylborohydride) or Sodium borohydride/Cerium(III) chloride (Luche reduction)

-

For trans-diol: Lithium aluminum hydride (LiAlH₄) or Sodium metal in isopropanol

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Silica (B1680970) gel for column chromatography

-

-

Procedure (General):

-

A solution of cycloheptane-1,4-dione in the appropriate anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to the appropriate temperature (typically -78 °C for L-Selectride® or 0 °C for other reducing agents).

-

The reducing agent is added slowly to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated ammonium (B1175870) chloride solution.

-

The mixture is allowed to warm to room temperature, and the pH is adjusted with 1 M HCl.

-

The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The cis and trans isomers are separated and purified by silica gel column chromatography.

-

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules in solution.

-

1H NMR: The chemical shifts and coupling constants of the ring protons are sensitive to their dihedral angles and through-space interactions. Variable-temperature (VT) NMR studies can be used to determine the energy barriers for conformational interconversion.

-

13C NMR: The number of signals in the 13C NMR spectrum can provide information about the symmetry of the predominant conformer.

General Protocol for NMR Analysis:

-

A sample of the purified this compound isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

1H and 13C NMR spectra are acquired at room temperature.

-

Advanced NMR experiments, such as COSY, HSQC, HMBC, and NOESY, can be performed to aid in the assignment of signals and to provide information about through-bond and through-space connectivities.

-

For VT-NMR studies, spectra are recorded at a range of temperatures, typically from room temperature down to the freezing point of the solvent, to observe changes in the spectra as the conformational equilibrium shifts or as interconversion processes slow down on the NMR timescale.

Structural Determination by X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.

General Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of suitable quality are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Conclusion

The conformational analysis of this compound is a complex but crucial aspect of understanding its potential role in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a framework for its study based on the well-established principles of cycloheptane stereochemistry and the analysis of analogous compounds. The proposed synthetic and analytical protocols offer a clear path for researchers to further investigate the intriguing structural and conformational properties of this and other 1,4-disubstituted cycloheptane derivatives. Future computational and experimental studies are needed to provide a more complete and quantitative picture of the conformational landscape of this compound.

References

An In-depth Technical Guide to the Stereoisomers of Cycloheptane-1,4-diol

An Overview of the Stereochemistry, Conformational Analysis, and Synthetic Approaches to Cycloheptane-1,4-diol Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a seven-membered carbocyclic diol, presents a fascinating case study in stereochemistry and conformational analysis. As a structural motif, the cycloheptane (B1346806) ring is found in a variety of natural products and pharmacologically active compounds. The spatial arrangement of the two hydroxyl groups in this compound gives rise to distinct stereoisomers, each with unique three-dimensional structures and, consequently, potentially different biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, drawing upon foundational principles of stereochemistry and conformational analysis, with comparative insights from the well-studied cyclohexane-1,4-diol system.

Stereoisomers of this compound

The stereoisomerism in this compound arises from the relative orientation of the two hydroxyl groups attached to the flexible seven-membered ring. This gives rise to two diastereomers: cis-cycloheptane-1,4-diol and trans-cycloheptane-1,4-diol.

-

cis-Cycloheptane-1,4-diol: In this isomer, both hydroxyl groups are on the same face of the cycloheptane ring. The molecule possesses a plane of symmetry, making it an achiral meso compound.

-

trans-Cycloheptane-1,4-diol: In this isomer, the hydroxyl groups are on opposite faces of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,4R)-cycloheptane-1,4-diol and (1S,4S)-cycloheptane-1,4-diol.

The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The cycloheptane ring is significantly more flexible than the cyclohexane (B81311) ring, with a number of low-energy conformations. The most stable conformations of cycloheptane are the twist-chair and, to a lesser extent, the chair conformations. The boat and twist-boat conformations are generally higher in energy.

The introduction of two hydroxyl groups at the 1 and 4 positions influences the conformational preference of the ring. The stability of the various conformers for both cis and trans isomers will be determined by a balance of several factors:

-

Torsional Strain: Strain arising from eclipsing C-C bonds.

-

Steric Strain: Repulsive interactions between the hydroxyl groups and other ring atoms.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the two hydroxyl groups, which can stabilize certain conformations.

For the analogous cis-cyclohexane-1,4-diol, the diequatorial chair conformation is generally considered the most stable. In contrast, for trans-cyclohexane-1,4-diol, the diequatorial chair conformation is also the most stable. It is reasonable to extrapolate that for the stereoisomers of this compound, conformations that allow the hydroxyl groups to occupy pseudo-equatorial positions will be favored to minimize steric interactions. However, the increased flexibility of the seven-membered ring may allow for conformations that facilitate intramolecular hydrogen bonding, which could lead to a more complex conformational landscape than that of the cyclohexane analogues.

A logical workflow for determining the most stable conformer would involve computational chemistry methods.

Caption: Workflow for computational conformational analysis.

Synthesis of this compound Stereoisomers

Proposed Synthesis of cis- and trans-Cycloheptane-1,4-diol

A potential synthetic route would involve the reduction of cycloheptane-1,4-dione. The stereochemical outcome of the reduction would depend on the choice of reducing agent and reaction conditions.

-

For a mixture of isomers or potentially the more thermodynamically stable trans isomer: Reduction with a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would likely yield a mixture of the cis and trans diols. The ratio of the isomers would depend on the facial selectivity of the hydride attack on the ketone carbonyls.

-

For the cis isomer: Catalytic hydrogenation of cycloheptane-1,4-dione over a heterogeneous catalyst (e.g., Raney Nickel or Rhodium on carbon) could potentially favor the formation of the cis-diol through syn-addition of hydrogen from the catalyst surface.

The separation of the cis and trans isomers would likely be achieved through chromatographic techniques such as column chromatography or by fractional crystallization of the diols or their derivatives.

An In-depth Technical Guide to the Cis and Trans Isomers of Cycloheptane-1,4-diol for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptane-1,4-diol, with its seven-membered carbocyclic ring, presents a fascinating case study in stereoisomerism. The spatial arrangement of the two hydroxyl groups relative to the plane of the ring gives rise to two distinct diastereomers: cis-cycloheptane-1,4-diol and trans-cycloheptane-1,4-diol. These isomers, while possessing the same molecular formula and connectivity, exhibit different physical and chemical properties due to their unique three-dimensional structures. Understanding the synthesis, characterization, and conformational behavior of these isomers is crucial for their potential application in medicinal chemistry and materials science, where precise spatial orientation of functional groups can dictate biological activity and material properties. This guide provides a comprehensive overview of the synthesis, spectroscopic properties, and stereochemical considerations of the cis and trans isomers of this compound, intended for professionals in research and drug development.

Stereochemistry and Conformational Analysis

The cycloheptane (B1346806) ring is a flexible system that can adopt a variety of conformations to minimize steric and torsional strain. The most stable conformations are generally considered to be the twist-chair and twist-boat forms. The orientation of the hydroxyl groups in the 1,4-positions will influence the relative stability of these conformations for each isomer.

In cis-cycloheptane-1,4-diol, both hydroxyl groups are on the same side of the ring. This arrangement can potentially lead to intramolecular hydrogen bonding, which would stabilize certain conformations. In the trans-isomer, the hydroxyl groups are on opposite sides of the ring, making intramolecular hydrogen bonding less likely. Consequently, the trans-isomer is more likely to engage in intermolecular hydrogen bonding, which can influence its bulk properties such as melting point and solubility.

The relative stability and conformational preferences of these isomers can be predicted using computational modeling and confirmed experimentally through spectroscopic techniques, particularly NMR spectroscopy.

Proposed Synthetic Pathway

A plausible and efficient route to obtaining both cis- and trans-cycloheptane-1,4-diol involves the stereoselective reduction of the corresponding cycloheptane-1,4-dione. The choice of reducing agent is critical in determining the stereochemical outcome of the reaction.

Caption: Proposed synthetic pathway for cis- and trans-cycloheptane-1,4-diol.

Data Presentation: Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data in the literature for this compound isomers, the following tables present a combination of computed properties from publicly available databases and predicted values based on analogous compounds and theoretical principles.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-Cycloheptane-1,4-diol | trans-Cycloheptane-1,4-diol |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol | 130.18 g/mol |

| Predicted Boiling Point | Higher than trans-isomer | Lower than cis-isomer |

| Predicted Melting Point | Lower than trans-isomer | Higher than trans-isomer |

| Predicted Solubility in Water | Higher than trans-isomer | Lower than cis-isomer |

| Predicted Dipole Moment | Non-zero | Near-zero in certain conformations |

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | cis-Cycloheptane-1,4-diol (Predicted δ, ppm) | trans-Cycloheptane-1,4-diol (Predicted δ, ppm) |

| CH-OH | ~3.8 - 4.0 (multiplet) | ~3.6 - 3.8 (multiplet) |

| CH₂ (adjacent to CH-OH) | ~1.6 - 1.8 (multiplet) | ~1.5 - 1.7 (multiplet) |

| Other CH₂ | ~1.4 - 1.6 (multiplet) | ~1.3 - 1.5 (multiplet) |

| OH | Variable (broad singlet) | Variable (broad singlet) |

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | cis-Cycloheptane-1,4-diol (Predicted δ, ppm) | trans-Cycloheptane-1,4-diol (Predicted δ, ppm) |

| C-OH | ~70 - 75 | ~68 - 73 |

| C (adjacent to C-OH) | ~35 - 40 | ~33 - 38 |

| Other C | ~25 - 30 | ~23 - 28 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required for the synthesis and characterization of cis- and trans-cycloheptane-1,4-diol.

Experimental Protocol 1: Synthesis of trans-Cycloheptane-1,4-diol via Reduction with Sodium Borohydride (B1222165)

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with cycloheptane-1,4-dione (1.0 eq) and methanol (B129727) (50 mL). The flask is cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄, 2.2 eq) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is ~6. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield trans-cycloheptane-1,4-diol as the major product.

Experimental Protocol 2: Synthesis of cis-Cycloheptane-1,4-diol via Reduction with L-Selectride®

-

Reaction Setup: A 250 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with cycloheptane-1,4-dione (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Reduction: L-Selectride® (1.0 M solution in THF, 2.5 eq) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for an additional 3 hours and monitored by TLC.

-

Workup: The reaction is quenched by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford cis-cycloheptane-1,4-diol as the major product.

Logical Relationship of Isomer Synthesis and Separation

The synthesis of the two isomers is intrinsically linked to the stereoselectivity of the reduction of the precursor diketone. Subsequent separation of any resulting mixture is a critical step to obtain the pure diastereomers.

Caption: Logical workflow for the synthesis and separation of this compound isomers.

Conclusion

While experimental data for cis- and trans-cycloheptane-1,4-diol remains scarce in readily accessible literature, this guide provides a robust theoretical framework for their synthesis, characterization, and stereochemical analysis. The proposed synthetic routes, based on well-established principles of stereoselective ketone reduction, offer a practical approach for obtaining these isomers. The tabulated data, though predictive, serves as a valuable reference for researchers embarking on the study of these compounds. Further experimental validation is necessary to confirm the presented properties and to fully elucidate the potential of these cycloheptane diol isomers in drug discovery and materials science. The unique conformational properties of the seven-membered ring system make these isomers particularly interesting targets for further investigation.

Synthesis of Cycloheptane-1,4-diol from Cycloheptanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of cycloheptane-1,4-diol, a valuable building block in medicinal chemistry and materials science. A direct, single-step conversion from the readily available starting material, cycloheptanone (B156872), is not prominently documented in peer-reviewed literature. Therefore, this document outlines a proposed multi-step synthetic pathway focusing on the preparation of the key intermediate, cycloheptane-1,4-dione, and its subsequent diastereoselective reduction to the target diol. Detailed experimental protocols for analogous transformations, quantitative data, and reaction pathway visualizations are provided to assist researchers in the practical application of these methods.

Introduction

Cycloheptane (B1346806) rings are integral structural motifs in a variety of natural products and pharmacologically active molecules. The functionalization of this seven-membered carbocycle, particularly the introduction of multiple stereocenters, presents unique synthetic challenges due to conformational flexibility and potential transannular interactions. This compound, with its two hydroxyl groups, offers multiple points for further chemical elaboration and its stereoisomers (cis and trans) provide distinct three-dimensional arrangements for structure-activity relationship (SAR) studies.

While the synthesis of analogous six-membered ring systems like cyclohexane-1,4-diol is well-established, the route to the corresponding cycloheptane derivative from cycloheptanone is less direct. This guide proposes a plausible synthetic strategy and focuses on the critical final reduction step, for which various reliable methods exist.

Proposed Synthetic Pathway Overview

The conversion of cycloheptanone to this compound is best approached through the synthesis of the intermediate cycloheptane-1,4-dione. A direct oxidation of cycloheptanone at the C-4 position is synthetically challenging. A more feasible, albeit multi-step, hypothetical route to the dione (B5365651) is outlined below, followed by a well-documented reduction to the final product.

Figure 1: Proposed overall synthetic strategy. This guide focuses on the well-established reduction step (Part B). The synthesis of the dione intermediate (Part A) is a hypothetical pathway as a direct literature precedent from cycloheptanone is lacking.

Synthesis of Key Intermediate: Cycloheptane-1,4-dione

As previously stated, a direct, high-yield synthesis of cycloheptane-1,4-dione from cycloheptanone is not well-documented. The synthesis of the analogous six-membered ring, 1,4-cyclohexanedione, typically involves the condensation of succinic acid esters, not the functionalization of cyclohexanone.[1][2] For the purpose of this guide, we will proceed assuming the availability of cycloheptane-1,4-dione to focus on its reduction. Researchers aiming to prepare this intermediate may need to develop a novel synthetic route or adapt methods from different ring systems, such as the ring expansion of functionalized bicyclo[3.2.0]heptanone derivatives.[3]

Reduction of Cycloheptane-1,4-dione to this compound

The reduction of the two ketone functionalities in cycloheptane-1,4-dione to the corresponding secondary alcohols is a standard transformation. The primary consideration in this step is the stereochemical outcome, which can be controlled to a certain extent by the choice of reducing agent and reaction conditions.

Non-Stereoselective Reduction Methods

Common hydride reducing agents can efficiently reduce the diketone, typically resulting in a mixture of cis and trans diastereomers.

4.1.1. Sodium Borohydride (B1222165) Reduction Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes.[4][5] Its reaction with a 1,4-diketone is expected to produce a mixture of diol diastereomers. The ratio of these isomers can be influenced by factors such as solvent and temperature.

Table 1: Non-Selective Reduction of 1,4-Diketones

| Method | Substrate | Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|---|

| Sodium Borohydride | Tetralin-1,4-dione | NaBH₄ | THF/H₂O | 0 to rt | 1 | 98 | 55:45 |

| Catalytic Hydrogenation | Cyclohexane-1,4-dione | H₂ (50 atm), Raney Ni | Dioxane/H₂O | 100 | - | High | Predominantly cis |

Data for analogous substrates are presented due to a lack of specific data for cycloheptane-1,4-dione.

Experimental Protocol: General Procedure for NaBH₄ Reduction

-

Dissolve cycloheptane-1,4-dione (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of THF and water in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M HCl or acetone (B3395972) to decompose excess NaBH₄.

-

Adjust the pH to ~7 and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of diols by column chromatography or recrystallization.

Stereoselective Reduction Methods

Achieving high diastereoselectivity in the reduction of 1,4-diketones often requires more specialized reagents or catalysts that can differentiate the faces of the carbonyl groups, either through steric hindrance or chelation control.

4.2.1. Meerwein-Ponndorf-Verley (MPV) Reduction The Meerwein-Ponndorf-Verley (MPV) reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst for the transfer of a hydride from a sacrificial alcohol like isopropanol (B130326).[6][7][8][9][10] This reaction is highly chemoselective and proceeds under mild conditions.[6] While not always highly stereoselective for simple ketones, substrate-controlled MPV reductions can provide good diastereoselectivity.

Figure 2: General workflow for an MPV reduction.

Experimental Protocol: MPV Reduction of a Diketone

-

Set up a distillation apparatus with a round-bottom flask charged with cycloheptane-1,4-dione (1.0 eq) and a significant excess of anhydrous isopropanol.

-

Add aluminum isopropoxide (1.0-2.0 eq) to the flask.

-

Heat the mixture to a gentle reflux. The acetone co-product has a lower boiling point than isopropanol and can be slowly removed by distillation to drive the equilibrium towards the product.[10]

-

Continue the reaction until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture and hydrolyze the aluminum salts by adding dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product diol by chromatography or recrystallization.

4.2.2. Enzymatic Reduction Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for the stereoselective reduction of ketones.[11] They can provide access to specific stereoisomers of the diol with high diastereo- and enantiomeric excess under mild, aqueous conditions.

Table 2: Stereoselective Reduction of 1,4-Diketones

| Method | Substrate | Catalyst/Enzyme | Conditions | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Enzymatic | 1,4-Diphenylbutane-1,4-dione | ADH from Ralstonia sp. | pH 7.5 buffer, 30°C, 24h | 73 | >98 | >99 (1S,4S) |

| Asymmetric Transfer Hydrogenation | Various 1,4- and 1,5-diketones | (S,S)-Ru-catalyst | Formic acid/triethylamine | 70-98 | - | 92 to >99 |

Data for analogous substrates are presented to illustrate the potential of these methods.

Logical Relationships and Signaling Pathways

The core logic of the synthesis is a two-part process: the formation of a key intermediate followed by its reduction. The choice of reduction methodology directly influences the stereochemical outcome, which is a critical consideration in drug development and materials science.

Figure 3: Decision pathway for the synthesis of this compound, highlighting the choice of reduction method to control stereochemistry.

Conclusion

The synthesis of this compound from cycloheptanone is a challenging transformation that necessitates a multi-step approach, likely proceeding through the key intermediate cycloheptane-1,4-dione. While the synthesis of this dione from cycloheptanone requires further research and methods development, its subsequent reduction to the target diol is well-precedented. This guide provides detailed protocols and comparative data for various reduction methodologies, enabling researchers to select the most appropriate conditions based on the desired stereochemical outcome. The use of stereoselective methods, such as enzymatic reduction or asymmetric transfer hydrogenation, offers a powerful strategy for accessing specific stereoisomers of this compound for advanced applications in pharmaceutical and materials research.

References

- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Meerwein-Ponndorf-Verley_reduction [chemeurope.com]

- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 10. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Analysis of Cycloheptane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cycloheptane-1,4-diol, a cycloalkane diol of interest in various fields of chemical research and drug development. Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of cycloheptane, cyclohexanediols, and other cyclic alcohols.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Disclaimer: The following chemical shifts are estimations and may vary depending on the solvent, concentration, and specific stereoisomer.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1, H-4 (CH-OH) | 3.5 - 4.0 | Multiplet |

| H-2, H-7, H-3, H-5 (CH₂) | 1.4 - 1.8 | Multiplet |

| OH | 1.0 - 5.0 (variable) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following chemical shifts are estimations and may vary depending on the solvent and specific stereoisomer.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 (CH-OH) | 65 - 75 |

| C-2, C-7, C-3, H-5 (CH₂) | 25 - 40 |

| C-3, C-6 | 20 - 30 |

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Strong |

| C-O Stretch | 1000 - 1200 | Strong |

| O-H Bend | 1330 - 1440 | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

Table 4: Plausible Mass Spectrometry Fragmentation of this compound (Electron Ionization)

Disclaimer: The fragmentation pattern is a prediction based on the behavior of similar cyclic alcohols.

| m/z | Proposed Fragment | Description |

| 130 | [C₇H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [M - H₂O]⁺˙ | Loss of a water molecule |

| 97 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical |

| 84 | [M - 2H₂O]⁺˙ | Loss of two water molecules |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage and rearrangement |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

This compound sample (solid)

-

ATR-FTIR Spectrometer

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance from the atmosphere (CO₂, H₂O) and the ATR crystal itself.[3]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum.

-

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

Vials and micropipettes

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent.

-

-

Instrument Setup:

-

Set the GC parameters for optimal separation. This includes selecting an appropriate column (e.g., a nonpolar or medium-polarity column), setting the oven temperature program (e.g., ramp from 50°C to 250°C), and setting the injector temperature (e.g., 250°C).

-

Set the MS parameters. For EI, the standard electron energy is 70 eV. Set the mass range to be scanned (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

-

The molecules will be ionized and fragmented by the electron beam.

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak (if present) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. Compare the observed fragments with the predicted fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

References

Conformational Analysis of the Cycloheptane Ring in Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of seven-membered rings is a pivotal area of study in medicinal chemistry and drug development. The inherent flexibility of the cycloheptane (B1346806) scaffold, a common motif in numerous natural products and pharmacologically active molecules, presents both opportunities and challenges for rational drug design. The introduction of hydroxyl groups to form cycloheptane diols further complicates this landscape, influencing the conformational equilibria through a network of steric and electronic interactions, including the potential for intramolecular hydrogen bonding. This guide provides a comprehensive technical overview of the conformational analysis of the cycloheptane ring in diols, detailing the preferred conformations, the influence of substituent positioning, and the experimental and computational methodologies employed in their study.

The Conformational Space of Cycloheptane

Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The two primary families of conformations are the twist-chair and twist-boat. Computational studies, including those utilizing Density Functional Theory (DFT), consistently predict the twist-chair (TC) conformation to be the global minimum on the potential energy surface of cycloheptane.[1] The chair (C) and boat (B) conformations are typically transition states rather than stable conformers.[1]

The twist-chair conformation alleviates the torsional strain and transannular interactions that destabilize more symmetric arrangements. The flexibility of the cycloheptane ring allows for a pseudorotation pathway that interconnects various twist-chair and twist-boat forms with relatively low energy barriers.

Influence of Diol Substitution on Conformation

The introduction of hydroxyl groups at various positions on the cycloheptane ring significantly impacts the conformational preferences. The relative stereochemistry (cis or trans) and the substitution pattern (1,2-, 1,3-, or 1,4-) dictate the interplay of steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding.

Cycloheptane-1,2-diols

In the case of cis-cycloheptane-1,2-diol, X-ray crystallographic analysis has revealed a chair-like conformation in the solid state. This conformation allows the two hydroxyl groups to adopt pseudo-axial and pseudo-equatorial orientations, minimizing steric repulsion. The observed O-C-C-O torsion angles in the crystal structure are approximately -66.4° and -66.9°.

Cycloheptane-1,3-diols and 1,4-diols

While specific experimental data for cycloheptane-1,3- and 1,4-diols are less prevalent in the literature, the conformational analysis is expected to be governed by the minimization of 1,3-diaxial-like interactions and the potential formation of intramolecular hydrogen bonds. The flexible nature of the cycloheptane ring may allow it to adopt conformations that can accommodate such bonding, which would significantly stabilize certain conformers.

Quantitative Conformational Energy Analysis

Computational chemistry provides a powerful tool for quantifying the relative energies of different conformers. The following table summarizes the calculated relative energies for the parent cycloheptane ring and can serve as a baseline for understanding the energetic landscape that is modulated by diol substitution.

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.00 |

| Chair (C) | 1.4 |

| Twist-Boat (TB) | 2.1 |

| Boat (B) | 2.5 |

Note: These are representative values from computational studies. Actual values may vary depending on the level of theory and basis set used.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is typically employed to elucidate the conformational preferences of cycloheptane diols in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified cycloheptane diol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to a final concentration of approximately 10-20 mM. The choice of solvent can be critical, as it can influence the conformational equilibrium, particularly through hydrogen bonding interactions.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature (e.g., 298 K). To study dynamic processes, variable temperature (VT) NMR experiments can be performed.

-

Spectral Analysis:

-

Chemical Shifts (δ): The chemical shifts of the carbinol protons (CH-OH) and other ring protons provide initial information about their electronic environment.

-

Coupling Constants (³JHH): The vicinal coupling constants are particularly informative. The magnitude of ³JHH is related to the dihedral angle (φ) between the coupled protons via the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformation of the ring. For example, a large coupling constant (typically > 8 Hz) suggests a pseudo-axial-axial relationship between protons, while a small coupling constant (typically < 4 Hz) indicates a pseudo-axial-equatorial or pseudo-equatorial-equatorial interaction.

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the overall three-dimensional structure of the predominant conformer.

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow single crystals of the cycloheptane diol of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure. The resulting structure provides precise bond lengths, bond angles, and torsion angles, defining the conformation of the cycloheptane ring in the solid state.

Computational Modeling

Computational methods are used to explore the potential energy surface of the molecule and to complement experimental data.

Protocol for Conformational Search and Energy Calculation:

-

Structure Generation: Generate a starting 3D structure of the cycloheptane diol isomer of interest.

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or larger). This provides more accurate relative energies of the conformers.

-

Analysis: Analyze the geometries of the optimized conformers, including key dihedral angles and intramolecular distances, to characterize the different conformations. The calculated energies can be used to predict the Boltzmann distribution of conformers at a given temperature.

Visualization of Key Processes

The following diagrams illustrate the fundamental conformational equilibria of the cycloheptane ring and a typical workflow for its conformational analysis.

References

Solubility of Cycloheptane-1,4-diol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptane-1,4-diol (C₇H₁₄O₂) is a cyclic alcohol whose physicochemical properties are dictated by its seven-membered carbon ring and two hydroxyl (-OH) functional groups.[1] The solubility of this diol is a critical parameter in various applications, including pharmaceutical development, chemical synthesis, and formulation science. Low solubility can lead to challenges in bioavailability, unpredictable results in in vitro assays, and increased development costs.[2][3] This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents the theoretical principles governing its behavior in different solvent systems.

Due to a lack of extensive, publicly available quantitative data for this compound, this guide will also leverage data from the structurally similar and well-studied analogue, cyclohexane-1,4-diol, to extrapolate and predict solubility behavior.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]

-

Polarity and Hydrogen Bonding: this compound is a polar molecule due to its two hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors.

-

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can also form hydrogen bonds. Strong intermolecular hydrogen bonding between the diol and the solvent leads to high solubility.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents have dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the diol's -OH groups, resulting in moderate to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The large, nonpolar cycloheptane (B1346806) ring will have favorable interactions with these solvents, but the polar hydroxyl groups will not, leading to poor solubility.

-

-

Molecular Structure: The seven-carbon ring of cycloheptane is a significant nonpolar feature. This hydrocarbon backbone contributes to its solubility in less polar organic solvents compared to smaller linear diols.

-

Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[5][6]

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is scarce, a qualitative and predicted profile can be established based on chemical principles and data for analogous compounds like cyclohexane-1,2-diol and cyclohexane-1,4-diol.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding between the diol's hydroxyl groups and the solvent. |

| Polar Aprotic | DMSO, Acetone, THF | Moderate to High | Solvents act as hydrogen bond acceptors. |

| Low-Polarity | Dichloromethane, Chloroform | Low to Moderate | Limited polarity and weak hydrogen bonding capability. |

| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low | Mismatch in polarity; "like dissolves like" principle not satisfied.[4] |

Cyclohexane-1,2-diol is noted to be moderately soluble in water and more soluble in organic solvents like ethanol and methanol.[5] A similar trend is expected for this compound.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique.[7][8]

Detailed Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a period sufficient to reach equilibrium (typically 24-72 hours).[3][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation followed by careful pipetting, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy if the compound has a chromophore.[2][3]

-

Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the sample.

-

-

Data Reporting: Express the solubility in standard units, such as mg/mL, g/100mL, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[7]

Visualizations

Logical Factors Influencing Solubility

The following diagram illustrates the key factors and their interplay in determining the solubility of this compound.

Caption: Logical diagram of factors affecting diol solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the standard workflow for the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility protocol.

Conclusion

Understanding the solubility of this compound is essential for its effective application in scientific research and development. While quantitative data is not widely published, its solubility can be reliably predicted based on its molecular structure—a polar diol with a significant nonpolar hydrocarbon ring. It is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and reliable data, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. This knowledge is critical for optimizing reaction conditions, developing stable formulations, and ensuring the reliability of biological assays.

References

- 1. This compound | C7H14O2 | CID 14420069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermodynamic Stability of Cycloheptane-1,4-diol Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane (B1346806) and its derivatives are crucial structural motifs in numerous natural products and pharmaceutical agents. Their inherent flexibility presents a significant challenge in conformational analysis, which is paramount for understanding and predicting their biological activity. This technical guide provides a comprehensive overview of the thermodynamic stability of cycloheptane-1,4-diol conformers. Due to the limited availability of specific experimental data for this molecule, this guide outlines a robust computational approach to elucidate the conformational landscape and relative stabilities of its various isomers. This document serves as a blueprint for researchers aiming to perform similar analyses and provides a framework for interpreting the resulting data.

Introduction

The seven-membered cycloheptane ring is characterized by a high degree of conformational flexibility, adopting a variety of non-planar structures to minimize steric and torsional strain. The most stable conformations of cycloheptane are generally accepted to be from the twist-chair family, which exists in a dynamic equilibrium. The introduction of substituents, such as the hydroxyl groups in this compound, further complicates this conformational landscape. The position and orientation of these substituents can significantly influence the relative stability of different conformers through steric interactions and the potential for intramolecular hydrogen bonding.

Understanding the thermodynamic stability of this compound conformers is critical in drug design and development. The three-dimensional structure of a molecule dictates its interaction with biological targets, and identifying the low-energy, and therefore most populated, conformers is a key step in predicting bioactivity and designing more potent and selective drugs. This guide details the methodologies required to investigate the conformational preferences of both cis- and trans-cycloheptane-1,4-diol.

Conformational Landscape of Cycloheptane

The conformational space of cycloheptane is primarily described by two families of conformations: the chair and the boat families. Within these families, there are several key conformers:

-

Chair (C) : Possesses C_s symmetry.

-

Twist-Chair (TC) : Possesses C_2 symmetry and is generally the most stable conformation for cycloheptane.

-

Boat (B) : Possesses C_s symmetry.

-

Twist-Boat (TB) : Possesses C_2 symmetry.

These conformers are interconvertible through low-energy pathways, often referred to as pseudorotation. The presence of substituents on the cycloheptane ring, as in this compound, will alter the relative energies of these conformers.

Experimental and Computational Protocols

Given the absence of detailed experimental studies on the conformational analysis of this compound in the public domain, a computational approach is the most viable method for obtaining reliable data on the thermodynamic stability of its conformers. The following protocol outlines a comprehensive computational workflow.

Computational Methodology

A multi-step computational strategy is recommended to thoroughly explore the conformational space and accurately determine the relative stabilities of this compound conformers.

3.1.1. Conformational Search

A systematic or stochastic conformational search is the initial and crucial step to identify all possible low-energy conformers.

-

Software : Molecular mechanics software such as MacroModel, Spartan, or open-source alternatives like RDKit or Open Babel can be employed.

-

Force Field : A suitable force field, such as MMFF94 or OPLS3e, should be used to perform the initial search. These force fields are well-parameterized for organic molecules and can provide a good initial assessment of conformational energies.

-

Procedure :

-

Construct the initial 3D structures of both cis- and trans-cycloheptane-1,4-diol.

-

Perform a conformational search by systematically rotating all rotatable bonds (C-C and C-O bonds) in the ring and the hydroxyl groups.

-

All generated conformers should be subjected to an initial energy minimization using the chosen force field.

-

A representative set of unique low-energy conformers (e.g., within 10 kcal/mol of the global minimum) should be selected for further analysis at a higher level of theory.

-

3.1.2. Quantum Mechanical Calculations

To obtain accurate relative energies and thermodynamic data, the conformers identified in the initial search should be subjected to quantum mechanical calculations using Density Functional Theory (DFT).

-

Software : Gaussian, ORCA, or other quantum chemistry packages are suitable for these calculations.

-

Level of Theory :

-

Functional : A DFT functional that accurately describes non-covalent interactions, such as intramolecular hydrogen bonding, is essential. The B3LYP-D3(BJ) or ωB97X-D functionals are recommended.

-

Basis Set : A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as aug-cc-pVDZ should be employed to provide a good balance between accuracy and computational cost.

-

-

Procedure :

-

Geometry Optimization : The geometry of each unique conformer from the conformational search should be fully optimized at the chosen DFT level of theory.

-

Frequency Calculations : Vibrational frequency calculations should be performed on each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energies.

-

Solvation Effects : To model a more biologically relevant environment, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the geometry optimization and frequency calculations, using a solvent like water or chloroform.

-

Data Presentation: Predicted Thermodynamic Stability

The results from the computational studies should be summarized in clear and concise tables to allow for easy comparison of the relative stabilities of the different conformers of cis- and trans-cycloheptane-1,4-diol.

Table 1: Calculated Relative Energies of cis-Cycloheptane-1,4-diol Conformers

| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) | Intramolecular H-bond (Yes/No) |

| Twist-Chair (ax, eq-OH) | C_1 | 0.00 | 0.00 | 75.3 | Yes |

| Twist-Chair (eq, ax-OH) | C_1 | 0.25 | 0.30 | 19.8 | Yes |

| Chair (di-ax-OH) | C_s | 1.50 | 1.65 | 2.5 | No |

| Chair (di-eq-OH) | C_s | 1.80 | 1.95 | 1.5 | No |

| Twist-Boat (ax, eq-OH) | C_2 | 2.50 | 2.60 | 0.7 | Yes |

| Boat (di-ax-OH) | C_s | 3.20 | 3.35 | 0.2 | No |

Table 2: Calculated Relative Energies of trans-Cycloheptane-1,4-diol Conformers

| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) | Intramolecular H-bond (Yes/No) |

| Twist-Chair (di-eq-OH) | C_2 | 0.00 | 0.00 | 85.1 | No |

| Twist-Chair (di-ax-OH) | C_2 | 1.20 | 1.35 | 9.5 | No |

| Chair (di-eq-OH) | C_s | 2.10 | 2.25 | 2.8 | No |

| Chair (di-ax-OH) | C_s | 2.80 | 2.95 | 1.3 | No |

| Twist-Boat (di-eq-OH) | C_2 | 3.50 | 3.65 | 0.8 | No |

| Boat (di-eq-OH) | C_s | 4.10 | 4.25 | 0.5 | No |

(Note: The data presented in these tables are illustrative and would need to be generated from the computational protocol described above.)

Visualization of Conformational Interconversion

The relationships and interconversion pathways between the different conformers can be visualized using graph diagrams. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Conformational interconversion pathway for cis-cycloheptane-1,4-diol.

Caption: Conformational interconversion pathway for trans-cycloheptane-1,4-diol.

Caption: Proposed computational workflow for conformational analysis.

Discussion

The thermodynamic stability of this compound conformers is expected to be governed by a delicate balance of several factors:

-

Ring Strain : The inherent preference of the cycloheptane ring for twist-chair conformations to alleviate angle and torsional strain.

-

Steric Hindrance : The 1,3- and 1,4-diaxial interactions involving the hydroxyl groups and axial hydrogens will destabilize certain conformers. In general, equatorial positions are favored for substituents.

-

Intramolecular Hydrogen Bonding : For the cis-isomer, specific conformations may allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This can provide a significant stabilizing effect, potentially favoring conformers that might otherwise be higher in energy due to steric strain. For the trans-isomer, intramolecular hydrogen bonding between the 1,4-hydroxyl groups is unlikely due to the large distance between them.

-

Solvent Effects : The polarity of the solvent can influence the conformational equilibrium. Polar, protic solvents can compete for hydrogen bonding with the hydroxyl groups, potentially diminishing the stabilizing effect of intramolecular hydrogen bonds.

Conclusion

While experimental data on the conformational preferences of this compound are scarce, this guide provides a comprehensive computational protocol for determining the thermodynamic stability of its various conformers. The outlined workflow, employing a combination of molecular mechanics and density functional theory, will enable researchers to generate reliable quantitative data on the relative energies and populations of the conformers of both cis- and trans-cycloheptane-1,4-diol. This information is invaluable for understanding the structure-activity relationships of molecules containing this important structural motif and for the rational design of new therapeutic agents. The provided diagrams and data tables serve as a template for the presentation and interpretation of the results of such a computational investigation.

Computational Modeling of Cycloheptane-1,4-diol Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptane (B1346806) rings are prevalent structural motifs in a multitude of biologically active natural products and synthetic molecules. Their inherent flexibility presents a significant challenge in conformational analysis, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the computational modeling of cycloheptane-1,4-diol, a key structural fragment. It details a robust workflow for conformational analysis, from initial searches using molecular mechanics to high-level quantum mechanical calculations. Furthermore, it outlines experimental protocols for NMR spectroscopy and X-ray crystallography, essential for validating computational models. This document is intended to serve as a practical resource for researchers engaged in the study of seven-membered ring systems and their role in medicinal chemistry and drug development.

Introduction

The conformational landscape of cycloheptane is complex, characterized by a series of low-energy chair and boat-type conformers and facile pseudorotation pathways between them. The introduction of substituents, such as the hydroxyl groups in this compound, further complicates this landscape by introducing the potential for various diastereomers (cis and trans) and the influence of intramolecular hydrogen bonding. A thorough understanding of the preferred conformations and the energetic barriers between them is paramount for predicting molecular properties and biological activity.